4-(Trifluoromethoxy)benzaldehyde oxime
Description
Significance of Fluorinated Aryl Oximes as Privileged Scaffolds
Fluorinated aryl oximes are considered privileged scaffolds in medicinal chemistry due to the unique properties conferred by the fluorine atoms. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. semanticscholar.orgmdpi.com Its high electronegativity and metabolic stability can profoundly influence the physicochemical and biological properties of a molecule. semanticscholar.orgthesciencein.org
The introduction of a trifluoromethoxy group can enhance a compound's lipophilicity, which can improve its ability to cross cell membranes. semanticscholar.org This is a critical factor for the bioavailability of many drugs. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. thesciencein.org This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate. semanticscholar.org The trifluoromethoxy group can also modulate the acidity or basicity of nearby functional groups, which can influence how a molecule interacts with its biological target. mdpi.com
Overview of the Chemical and Biological Importance of Oxime Functionalities
The oxime functional group (C=N-OH) is a versatile and biologically significant moiety that is present in a number of FDA-approved drugs. encyclopedia.pub Oximes and their derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. encyclopedia.pubmdpi.com
Some of the key biological activities associated with oxime-containing compounds include:
Anticancer Activity: Several novel oxime derivatives have been investigated for their potential as anticancer agents. For example, certain oxime-containing compounds have been shown to induce cell death in leukemia cells. mdpi.comnih.gov
Antimicrobial Activity: Oxime-based compounds have emerged as an important class of drugs with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens. encyclopedia.pub
Anti-inflammatory Activity: The oxime functional group has been incorporated into molecules that exhibit anti-inflammatory properties.
Antidotes to Nerve Agents: Oximes are renowned for their ability to reactivate the enzyme acetylcholinesterase, which is inhibited by organophosphate nerve agents. encyclopedia.pub
The versatility of the oxime group also extends to its use as a synthetic intermediate in organic chemistry.
Research Landscape and Emerging Trends for 4-(Trifluoromethoxy)benzaldehyde (B1346576) Oxime and Related Structures
While specific research on the biological activities of 4-(trifluoromethoxy)benzaldehyde oxime is still an emerging area, the known properties of its constituent parts—the trifluoromethoxy group and the oxime functionality—suggest several promising avenues for investigation. The combination of these two moieties in a single molecule makes it a compelling candidate for the development of new therapeutic agents.
Current research on related fluorinated benzaldehyde (B42025) oximes and other trifluoromethoxy-containing compounds points to several potential applications:
Oncology: Given the established anticancer properties of various oxime derivatives, this compound and its derivatives are logical candidates for screening against various cancer cell lines. mdpi.com The trifluoromethoxy group could potentially enhance the potency and metabolic stability of such compounds. thesciencein.org
Infectious Diseases: The development of new antimicrobial agents is a critical area of research. The oxime functionality is a key component of several effective antibiotics, and the incorporation of a trifluoromethoxy group could lead to the discovery of novel antimicrobial compounds with improved properties. encyclopedia.pub
Agrochemicals: Benzaldehyde oxime derivatives have been explored for their potential use as fungicides and herbicides. nih.gov The unique electronic properties of the trifluoromethoxy group could be leveraged to develop new and effective agrochemicals.
The synthesis of derivatives of this compound is an active area of interest for creating libraries of novel compounds for biological screening. The exploration of this and related structures is a promising frontier in the search for new and improved therapeutic and agrochemical agents.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMISFBFTUVTD-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430544 | |
| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150162-39-3 | |
| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Trifluoromethoxy Benzaldehyde Oxime
Conventional Synthesis Approaches from 4-(Trifluoromethoxy)benzaldehyde (B1346576)
The traditional and most straightforward method for synthesizing 4-(Trifluoromethoxy)benzaldehyde oxime involves the direct reaction of the parent aldehyde, 4-(Trifluoromethoxy)benzaldehyde, with a hydroxylamine (B1172632) derivative.
Condensation Reactions with Hydroxylamine Derivatives
The cornerstone of conventional oxime synthesis is the condensation reaction between a carbonyl compound and hydroxylamine or its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netwikipedia.org The reaction with 4-(Trifluoromethoxy)benzaldehyde proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=NOH functional group characteristic of oximes.
Classically, this reaction is performed by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride in the presence of a base such as pyridine (B92270). researchgate.netnih.gov The base is necessary to neutralize the hydrochloric acid liberated from the hydroxylamine salt, which in turn frees the hydroxylamine to act as a nucleophile.
General Reaction Scheme:
CF₃O-C₆H₄-CHO + NH₂OH·HCl + Base → CF₃O-C₆H₄-CH=NOH + Base·HCl + H₂O
Optimization of Reaction Conditions for Improved Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of base, solvent, temperature, and reaction time. While pyridine has been traditionally used, its toxicity and the often lengthy reaction times have prompted exploration into alternative conditions. nih.gov
Research on various aromatic aldehydes has shown that bases like sodium carbonate can be effective substitutes for pyridine. asianpubs.org Furthermore, the molar ratios of the reactants play a significant role. Studies on similar aldehydes have demonstrated that adjusting the aldehyde to hydroxylamine hydrochloride to base ratio can significantly impact product yield. For instance, an optimized molar ratio of aldehyde:NH₂OH·HCl:Na₂CO₃ of 1:1:1.5 has been shown to be highly effective in certain solvent-free systems. asianpubs.org
| Parameter | Condition | Effect on Reaction | Reference Example |
|---|---|---|---|
| Base | Pyridine | Traditional base, effective but toxic with long reaction times. | Classical method for oxime synthesis. researchgate.net |
| Base | Sodium Carbonate | Less toxic alternative, effective in neutralizing HCl. | Used in grinding methods for high yields. asianpubs.org |
| Solvent | Ethanol/Methanol | Commonly used, allows for reaction under reflux. | Classical refluxing alcoholic solution. nih.gov |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may lead to side products. | Reactions can proceed at room temperature in aqueous or solvent-free conditions. yccskarad.comias.ac.in |
| Molar Ratio (Aldehyde:NH₂OH·HCl:Base) | 1:1:1.5 | Optimized ratio can lead to high yields (e.g., 95%). | Study on 3-chlorobenzaldehyde. asianpubs.org |
Green Chemistry Approaches to Oxime Synthesis
In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several eco-friendly methods for oxime synthesis have been developed. chemmethod.com These approaches focus on minimizing the use of volatile and toxic organic solvents and reducing energy consumption.
Solvent-Free and Aqueous Media Protocols
Solvent-Free Synthesis: One prominent green methodology is the use of "grindstone chemistry," where the reaction is carried out by grinding the solid reactants together in a mortar and pestle without any solvent. nih.gov This technique has been successfully applied to a wide range of aldehydes and ketones, offering benefits such as high yields, short reaction times, and minimal waste generation. nih.govasianpubs.org For the synthesis of this compound, this would involve grinding the aldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate. asianpubs.org
Aqueous Media Protocols: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. yccskarad.comias.ac.in The synthesis of oximes in aqueous media has been shown to be highly efficient, often proceeding smoothly at room temperature. yccskarad.com In some cases, the use of mineral water, which contains natural minerals like carbonates and sulfates, can further accelerate the reaction and improve yields compared to using pure water. ias.ac.in This catalyst-free approach in mineral water represents a practical, economical, and environmentally benign route to aryl oximes. ias.ac.in
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govnih.gov The mechanism involves the direct heating of polar molecules by microwave irradiation, leading to a rapid increase in temperature and reaction rate.
This technique has been successfully applied to the synthesis of various oximes. For aromatic aldehydes, microwave irradiation of a mixture of the aldehyde, hydroxylamine hydrochloride, and a catalyst like TiO₂ or a base like Na₂CO₃ under solvent-free conditions can afford the corresponding oxime in minutes. nih.gov For instance, aldehydes bearing electron-withdrawing groups, similar to the trifluoromethoxy group, have been shown to yield oximes efficiently under these conditions. nih.gov The application of microwave technology offers a faster, more energy-efficient alternative to conventional heating methods. nih.govarkat-usa.org
| Method | Key Features | Typical Conditions | Advantages |
|---|---|---|---|
| Grindstone Chemistry | Solvent-free grinding of reactants. | Aldehyde, NH₂OH·HCl, solid base (e.g., Bi₂O₃ or Na₂CO₃) at room temperature. nih.gov | Environmentally safe, short reaction time (1.5-3 min), high yields, minimal waste. nih.gov |
| Aqueous Media | Water or mineral water as the solvent. | Aldehyde, NH₂OH·HCl in water at room temperature. yccskarad.comias.ac.in | Eco-friendly, economical, often catalyst-free, high yields. ias.ac.in |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Aldehyde, NH₂OH·HCl, base/catalyst, irradiated at 100 W for ~5 minutes. nih.gov | Drastically reduced reaction times, improved yields, high purity. nih.govarkat-usa.org |
Catalytic and Metal-Mediated Synthesis of Oximes
The use of catalysts can enhance the efficiency and selectivity of oxime synthesis. Various catalysts have been developed that operate under mild and often environmentally friendly conditions.
Catalytic Approaches: A range of substances has been found to catalyze the oximation of aldehydes. These include:
Bismuth(III) oxide (Bi₂O₃): Effective in solvent-free grindstone synthesis, acting as a non-toxic and reusable catalyst. nih.gov
Hyamine®: A quaternary ammonium salt that serves as an efficient catalyst for oximation in aqueous media at ambient temperature, offering high yields and short reaction times. yccskarad.com
Zinc oxide (ZnO): Can be used as a catalyst in solventless conditions, though higher temperatures may lead to Beckmann rearrangement as a side reaction. nih.govorganic-chemistry.org
Natural Acids: Aqueous extracts from natural sources like citrus fruits have been employed as green acid catalysts for oxime synthesis. ijprajournal.com
Oxalic Acid: Used as an effective catalyst for the oximation of various aldehydes and ketones under reflux conditions in acetonitrile, providing excellent yields. orientjchem.org
Metal-Mediated Synthesis: While the direct condensation reaction is most common, metal-mediated methods offer alternative synthetic pathways, although they are less frequently used for simple oximation. acs.org These methods can involve the reaction of metal-activated nitro compounds or other precursors. acs.org For instance, metal complexes can mediate the reduction of nitro compounds to form oximes. acs.org However, for a straightforward synthesis of this compound from its parent aldehyde, catalytic methods are generally more direct and efficient than complex metal-mediated routes.
Ruthenium-Catalyzed Oxidative Synthesis from Alcohols
A notable and environmentally benign approach for the synthesis of aldoximes involves the direct coupling of alcohols and hydroxylamine hydrochloride, catalyzed by a ruthenium pincer catalyst. researchgate.net This method operates through an acceptorless dehydrogenation mechanism, where the ruthenium catalyst facilitates the oxidation of the alcohol to the corresponding aldehyde in situ. researchgate.net The aldehyde then readily condenses with hydroxylamine to form the oxime. The primary byproducts of this reaction are water and hydrogen gas, rendering the process atom-economical and attractive from a green chemistry perspective. researchgate.net
This catalytic system demonstrates the principle of metal-ligand cooperation, where the pincer ligand actively participates in the substrate activation. researchgate.net The reaction typically requires the presence of a base to facilitate the process. researchgate.net While the specific application to 4-(trifluoromethoxy)benzyl alcohol is not detailed in the provided search results, the general applicability of this ruthenium-catalyzed method to a range of alcohols suggests its potential for the synthesis of this compound.
Copper-Supported Silica Promoted Methods
Copper-supported silica (Cu/SiO₂) catalysts have been investigated for various chemical transformations, including hydrogenation reactions. rsc.org The preparation method of these catalysts, such as ammonia evaporation, ion exchange, and deposition-precipitation, significantly influences the formation of copper phyllosilicate, which in turn affects the dispersion of copper species and the catalytic activity. rsc.org While the direct application of copper-supported silica for the synthesis of this compound is not explicitly described, copper sulfate has been shown to catalyze the highly stereoselective conversion of aldehydes to their corresponding E-isomers of oximes in the presence of potassium carbonate. researchgate.net This suggests the potential for copper-based catalytic systems in oxime synthesis.
The efficiency of Cu/SiO₂ catalysts is linked to the high dispersion of Cu⁰ resulting from the decomposition of copper phyllosilicate precursors. rsc.org This high dispersion is crucial for achieving good catalytic performance. Further research would be needed to explore the direct synthesis of this compound from the corresponding aldehyde or alcohol using copper-supported silica catalysts.
Metal-Free Catalysis for Oxime Formation
While metal-catalyzed methods are prevalent, metal-free approaches for oxime formation offer advantages in terms of cost and potential metal contamination of the final product. The classical synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine hydrochloride, often in the presence of a base. koreascience.kr This fundamental reaction can be performed under metal-free conditions.
Furthermore, computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of oxime formation. researchgate.net These studies have analyzed the reaction energetics in neutral and acidic conditions, as well as in the presence of organocatalysts like aniline, which can significantly accelerate the reaction rate. researchgate.net The proposed mechanism follows the classical imine formation pathway, involving the formation of a carbinolamine intermediate followed by dehydration. researchgate.net Understanding these mechanistic details is crucial for optimizing reaction conditions in metal-free syntheses of oximes like this compound.
Stereoselective Synthesis and Isomer Control
The synthesis of oximes often results in a mixture of E and Z geometric isomers. Controlling the stereoselectivity of this reaction is a significant aspect of synthetic organic chemistry, as the biological and chemical properties of the isomers can differ.
Strategies for E/Z Isomer Selective Formation
Several strategies have been developed to achieve selective formation of either the E or Z isomer of an oxime. The choice of reagents and reaction conditions plays a critical role in determining the isomeric ratio. For instance, the reaction of benzaldehyde (B42025) with hydroxylamine hydrochloride in methanol at room temperature has been reported to yield a mixture of 9% E-isomer and 82% Z-isomer. wikipedia.org
In some cases, specific catalysts can favor the formation of one isomer over the other. As mentioned earlier, the use of copper sulfate and potassium carbonate can lead to a highly stereoselective synthesis of the E-isomer of aldoximes. researchgate.net Conversely, specific procedures have been developed for the selective preparation of Z-oximes. koreascience.kr The separation of E and Z isomers can often be achieved by column chromatography. koreascience.kr
| Catalyst/Reagent | Conditions | Predominant Isomer |
| None | Methanol, Room Temperature | Z (82%) wikipedia.org |
| CuSO₄, K₂CO₃ | Mild Conditions | E researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Benzaldehyde Oxime
Fundamental Transformations of the Oxime Moiety
The oxime group (C=N-OH) is a versatile functional group capable of undergoing a variety of transformations, including rearrangement, hydrolysis, and reduction.
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. wikipedia.orgrsc.org The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the N-O bond, displacing a molecule of water. researchgate.netrsc.org For aldoximes such as 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime, this rearrangement can lead to two primary outcomes depending on the reaction conditions.
The direct rearrangement product is a primary amide. In this case, the aryl group migrates to the nitrogen atom, which, after tautomerization and hydrolysis of the intermediate nitrilium ion, would yield N-[4-(trifluoromethoxy)phenyl]formamide. However, a more common pathway for aldoximes under Beckmann conditions is dehydration, which leads to the formation of a nitrile. This transformation is often considered a competing reaction or a variation of the Beckmann rearrangement. For 4-(trifluoromethoxy)benzaldehyde oxime, this pathway yields 4-(trifluoromethoxy)benzonitrile (B1293906), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
A variety of reagents can catalyze this transformation, ranging from strong protic acids to Lewis acids and other activating agents. The choice of catalyst can influence the ratio of amide to nitrile product.
Table 1: Common Catalysts for Beckmann Rearrangement
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Protic Acids | Concentrated H₂SO₄, Polyphosphoric Acid (PPA) | High temperatures |
| Phosphorus Halides | PCl₅, PCl₃ | Anhydrous conditions |
| Acylating Agents | SOCl₂, Tosyl chloride | Often with a base |
The synthetic utility of this reaction lies in its ability to provide access to both amides and nitriles from a common aldehyde precursor, making it a key step in the synthesis of complex nitrogen-containing molecules.
Hydrolysis: The oxime functionality can be cleaved through hydrolysis to regenerate the parent carbonyl compound and hydroxylamine (B1172632). wikipedia.org This reaction is typically carried out under acidic conditions, where the oxime is protonated, rendering the imine carbon more susceptible to nucleophilic attack by water. The hydrolysis of this compound yields 4-(trifluoromethoxy)benzaldehyde. This reaction is often employed as a deprotection strategy in multi-step syntheses where the oxime group is used to protect the aldehyde.
Reductive Pathways: The reduction of oximes offers a direct route to primary amines or N-substituted hydroxylamines, depending on the choice of reducing agent and reaction conditions. nih.govnih.gov
Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C), typically lead to the complete reduction of the oxime. researchgate.net This process involves the cleavage of the N-O bond and the reduction of the C=N double bond. For this compound, this pathway produces 4-(trifluoromethoxy)benzylamine, an important building block in medicinal chemistry.
Reduction to Hydroxylamines: Milder or more selective reducing agents can achieve the reduction of the C=N double bond without cleaving the N-O single bond. nih.govnih.gov Reagents such as sodium cyanoborohydride (NaBH₃CN) or specific catalytic systems (e.g., certain iridium complexes) can be used to synthesize the corresponding N-substituted hydroxylamine, N-[4-(trifluoromethoxy)benzyl]hydroxylamine. nih.gov This transformation is challenging due to the inherent weakness of the N-O bond, which is prone to cleavage. nih.gov
C–C Bond Functionalization Reactions
Recent advances in catalysis have enabled novel functionalization reactions involving the oxime moiety, particularly its ether derivatives.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of umpolung reactivity, reversing the normal polarity of functional groups. acs.orgnih.gov In the context of oxime ethers, NHCs can catalyze the acylation at the carbon atom of the C=N bond. acs.orgacs.org This reaction typically involves the coupling of an oxime ether derivative of 4-(trifluoromethoxy)benzaldehyde with an aldehyde.
The mechanism proceeds through the formation of a Breslow intermediate from the reaction of the NHC with the aldehyde. This intermediate, which is an acyl anion equivalent, can then engage in a reaction with the oxime ether. Studies have shown that this transformation can proceed via a radical pathway initiated by single-electron transfer (SET) between the Breslow intermediate and the oxime ether. acs.org This strategy provides a metal-free method for C-C bond formation and the synthesis of complex ketonitriles or other functionalized products. nih.gov
While this compound is itself acyclic, its derivatives can be incorporated into cyclic structures that can undergo subsequent ring-opening reactions. NHC catalysis has been successfully applied to the radical ring-opening acylation of cycloketone oxime esters. rsc.org
In a hypothetical scenario where the 4-(trifluoromethoxy)phenyl group is part of a cyclic oxime derivative (e.g., a substituted cyclohexanone (B45756) oxime), an NHC-catalyzed reaction with an aldehyde could initiate a ring-opening cascade. The mechanism, similar to the acylation described above, involves a SET process to generate a radical intermediate. This intermediate can then undergo β-scission, cleaving a C-C bond within the ring and generating an alkyl radical. This radical is subsequently trapped by the NHC-bound acyl species, resulting in a functionalized, linear product, typically a ketonitrile. acs.orgrsc.org This methodology allows for significant skeletal diversification, transforming simple cyclic structures into complex acyclic molecules. acs.org
Table 2: NHC-Catalyzed Ring-Opening Acylation of Cyclic Oxime Ethers
| Cyclic Oxime Ether Substrate | Aldehyde | NHC Precatalyst | Product Type |
|---|---|---|---|
| Cyclopentanone Oxime Ether | Benzaldehyde (B42025) | Triazolium Salt | Acyl-substituted Butyronitrile |
| Cyclohexanone Oxime Ether | Cinnamaldehyde | Imidazolium Salt | Acyl-substituted Pentanenitrile |
Ipso-Substitution and Fluorine Activation
The 4-(trifluoromethoxy)phenyl group presents unique reactivity patterns related to ipso-substitution and the potential for fluorine activation.
Ipso-Substitution: Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen already present on the aromatic ring. stackexchange.comgovtpgcdatia.ac.in The carbon atom attached to the oxime group in this compound is an ipso-position. While direct substitution of the entire oxime group via an electrophilic ipso-attack is uncommon, related transformations can occur under specific conditions. For instance, protodesilylation or bromodesilylation reactions, where a silyl (B83357) group at the ipso-position is replaced, are well-known examples of this reactivity pattern. govtpgcdatia.ac.in The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack, making ipso-substitution challenging unless a particularly good leaving group is present at that position.
Fluorine Activation: The trifluoromethoxy (-OCF₃) group is known for its exceptional stability due to the strength of the carbon-fluorine bonds. rsc.orgtcichemicals.com The C-F bond is the strongest single bond in organic chemistry, and its strength increases with the number of fluorine atoms attached to the same carbon. rsc.org Consequently, the selective activation and functionalization of a single C-F bond within an -OCF₃ group is a formidable chemical challenge. rsc.org
While catalytic methods for the activation of C-F bonds in trifluoromethyl (Ar-CF₃) groups have been developed, allowing for their conversion to difluoromethyl (Ar-CF₂R) moieties, similar transformations for the trifluoromethoxy group are far less established. rsc.orgresearchgate.net The oxygen atom in the -OCF₃ group alters the electronic properties compared to a -CF₃ group, further complicating direct C-F bond activation. Any reaction targeting the fluorine atoms would likely require highly reactive reagents, such as low-valent metals or potent photoredox catalysts, under harsh conditions. rsc.orgnih.gov Therefore, while theoretically possible, the selective functionalization of this compound via fluorine activation remains a significant and largely unmet challenge in synthetic chemistry.
Cycloaddition Chemistry
The oxime functional group is a versatile precursor for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. beilstein-journals.orgbeilstein-journals.orgwikipedia.org
This compound can serve as a precursor to a highly reactive 1,3-dipole known as a nitrile oxide. This intermediate, generated in situ, readily reacts with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition reaction to yield isoxazolines and isoxazoles, respectively. mdpi.comnih.gov This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis due to its high efficiency and stereospecificity. beilstein-journals.orgwikipedia.org
The reaction is typically concerted, meaning the two new sigma bonds are formed in a single step, which allows the stereochemistry of the dipolarophile to be retained in the final product. beilstein-journals.org The regioselectivity of the cycloaddition—determining which end of the dipole connects to which end of the dipolarophile—is governed by both steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. mdpi.com The synthesis of trifluoromethyl-substituted isoxazoles is of particular interest in medicinal chemistry, and methods have been developed using related precursors to access these valuable scaffolds. researchgate.netorganic-chemistry.orgnih.gov
Nitrile oxides are unstable and are typically generated in situ from their corresponding aldoximes immediately before reacting with a dipolarophile. beilstein-journals.orgbeilstein-journals.org There are two primary methods for converting an aldoxime like this compound into its nitrile oxide, 4-(trifluoromethoxy)benzonitrile oxide.
Oxidation: Direct oxidation of the aldoxime is a common and mild method. A variety of oxidizing agents can be employed, including hypervalent iodine reagents (like diacetoxyiodobenzene), sodium hypochlorite (B82951) (bleach), or Oxone. beilstein-journals.orgbeilstein-journals.orgtandfonline.com This approach avoids harsh conditions and is compatible with a wide range of functional groups.
Dehydrohalogenation: This two-step method first involves the chlorination of the oxime with a reagent like N-chlorosuccinimide (NCS) to form an intermediate hydroximoyl chloride. chemtube3d.comhzdr.de Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) eliminates hydrogen chloride to furnish the nitrile oxide. beilstein-journals.orgthieme-connect.com
Once generated, the 4-(trifluoromethoxy)benzonitrile oxide is a reactive intermediate. The strong electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group influences its electronic structure and reactivity in cycloaddition reactions.
Table 2: Common Reagents for In Situ Generation of Nitrile Oxides from Aldoximes
| Method | Reagent(s) | Key Characteristics | Reference |
|---|---|---|---|
| Oxidation | Diacetoxyiodobenzene | Mild hypervalent iodine oxidant, compatible with sensitive functional groups like boronate esters. | beilstein-journals.orgbeilstein-journals.org |
| Oxidation | Sodium Hypochlorite (NaOCl) | Inexpensive and readily available household bleach. Often used with a base like triethylamine. | chegg.com |
| Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | A stable, solid oxidizing agent, often used under solvent-free ball-milling conditions. | tandfonline.com |
Computational and Theoretical Mechanistic Studies
To gain deeper insight into the complex reaction mechanisms, computational chemistry serves as a powerful tool.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. researchgate.net DFT calculations are widely applied to elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies for reactions involving compounds analogous to this compound. researchgate.net
In the context of 1,3-dipolar cycloadditions, DFT studies can accurately predict the regioselectivity and stereoselectivity by analyzing the energies of different possible reaction channels. researchgate.net By modeling the interaction between the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the dipolarophile, researchers can rationalize why a particular regioisomer is favored. researchgate.netresearchgate.net Furthermore, DFT can be employed to study the mechanism of C-F bond activation. researchgate.net Such calculations can map the potential energy surface for the reductive cleavage of the C-F bond, providing a detailed understanding of the stability of radical anion intermediates and the energy barriers associated with fluoride (B91410) expulsion. nih.gov These theoretical insights are invaluable for designing new reactions and optimizing existing synthetic protocols.
Analysis of Proton Transfer and Intermediate Structures
The reactivity of this compound, particularly in reactions such as its formation from the corresponding aldehyde and hydroxylamine, involves critical proton transfer steps and the formation of key intermediates. The generally accepted mechanism for oxime formation is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. This process is typically acid-catalyzed, where a proton transfer to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
This initial attack leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This intermediate is characterized by a central carbon atom bonded to the phenyl group, a hydrogen, a hydroxyl group, and the incoming amino-oxy group (-NHOH). Subsequent proton transfers are crucial for the elimination of a water molecule. Specifically, a proton is transferred from the nitrogen of the amino-oxy group to the hydroxyl group, converting it into a better leaving group (H₂O). The elimination of water is often the rate-determining step in the reaction, particularly in the pH range of approximately 3 to 7. This dehydration step results in the formation of a protonated oxime, which then loses a proton to yield the final oxime product.
In other reactions, such as photosensitized processes, this compound can undergo different mechanistic pathways involving distinct intermediates. For instance, in the presence of a photosensitizer, the reaction can proceed through an electron transfer-proton transfer (ET-PT) sequence. In this mechanism, an initial electron transfer from the oxime to the excited sensitizer (B1316253) forms an oxime radical cation. The strong electron-withdrawing trifluoromethoxy group would influence the stability and subsequent reactivity of this radical cation. Following the electron transfer, a proton is transferred from the hydroxyl group of the oxime radical cation, leading to the formation of an iminoxyl radical. This iminoxyl radical is a key intermediate that can then proceed to form various products.
Alternatively, a hydrogen atom transfer (HAT) mechanism can also be operative. In this pathway, a hydrogen atom is directly transferred from the oxime's hydroxyl group to the excited sensitizer or another radical species. This also generates the same crucial iminoxyl radical intermediate. The presence of the electron-withdrawing trifluoromethoxy group is known to favor pathways that lead to nitrile formation from such intermediates.
Energetics and Kinetics of Reaction Steps
The energetics and kinetics of reactions involving this compound are significantly influenced by the electronic properties of the trifluoromethoxy substituent. While specific kinetic data for this exact compound is not extensively documented in readily available literature, the principles of physical organic chemistry and studies on related substituted benzaldehydes allow for well-founded predictions.
The formation of the oxime is subject to general acid catalysis. The rate of the reaction is dependent on the pH of the medium, with the dehydration of the tetrahedral carbinolamine intermediate typically being the rate-limiting step. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to have a notable effect on the reaction kinetics. It would enhance the electrophilicity of the carbonyl carbon in the starting aldehyde, potentially accelerating the initial nucleophilic attack by hydroxylamine. However, its effect on the subsequent dehydration step is more complex.
In photosensitized reactions, the kinetics are governed by the rates of electron transfer or hydrogen atom transfer. The rate of electron transfer is related to the oxidation potential of the oxime. Substituents that are electron-withdrawing, such as the trifluoromethoxy group, increase the oxidation potential, which can affect the feasibility and rate of the initial electron transfer step. Studies on a series of substituted benzaldehyde oximes have shown that those with high oxidation potentials tend to react via a hydrogen atom transfer mechanism at rates that are largely independent of the substituent, as the O-H bond strength is similar across the series.
The following table provides a conceptual overview of the expected energetic and kinetic parameters for key steps in the reactivity of this compound, based on established mechanistic principles for related compounds.
| Reaction Step | Intermediate(s) | Key Energetic Factors | Expected Kinetic Profile |
| Oxime Formation (Acid-Catalyzed) | Carbinolamine | Activation energy for nucleophilic attack and dehydration | Rate is pH-dependent; dehydration of the carbinolamine is often rate-determining. The -OCF₃ group likely accelerates the initial attack but may have a complex effect on dehydration. |
| Photosensitized Reaction (ET-PT) | Oxime Radical Cation, Iminoxyl Radical | Oxidation potential of the oxime; stability of the radical cation and iminoxyl radical | Rate depends on the efficiency of electron transfer and subsequent proton transfer. The -OCF₃ group increases the oxidation potential. |
| Photosensitized Reaction (HAT) | Iminoxyl Radical | O-H bond dissociation energy | Rate is less sensitive to the electronic nature of the substituent compared to the ET-PT mechanism, as the O-H bond strength is relatively constant. |
Derivatization Strategies and Synthetic Utility in Material and Organic Synthesis
Synthesis of Oxime Esters and Ethers
The hydroxyl group of the oxime moiety in 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime serves as a prime site for derivatization, allowing for the synthesis of a wide array of oxime esters and ethers. These derivatives are not only stable but also exhibit diverse biological activities, making their synthesis a key focus of research.
The conversion of 4-(Trifluoromethoxy)benzaldehyde oxime into its corresponding ethers can be achieved through established O-alkylation and O-arylation methods. While specific protocols for this exact molecule are not extensively detailed, general synthetic strategies for oximes are readily applicable.
O-Alkylation typically involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile. This is followed by a reaction with an alkylating agent, such as an alkyl halide. A common procedure for the O-alkylation of aldoximes involves using a catalytic amount of triphenylphosphine (B44618) for a Michael addition reaction with activated olefins. organic-chemistry.org
O-Arylation presents a greater challenge due to the lower reactivity of aryl halides compared to alkyl halides. Modern cross-coupling methodologies are often employed to facilitate this transformation. Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with aryl halides (chlorides, bromides, and iodides) provides an effective route to O-arylhydroxylamines, which are precursors to oxime ethers. organic-chemistry.org Additionally, metal-free O-arylation of related N-alkoxybenzamides has been achieved using hypervalent iodine reagents like aryl(trimethoxyphenyl)iodonium salts, suggesting a potential pathway for the arylation of oximes under mild conditions. researchgate.net
A specific and notable derivatization of this compound is its esterification with undecenoic acid. This fatty acid is known to possess biological activities, including antifungal and antiviral properties. researchgate.netresearchgate.net The synthesis of the corresponding oxime ester hybridizes the structural features of both molecules, aiming to create novel compounds with enhanced or unique biological profiles. researchgate.net
The synthesis is a two-step process. First, 4-(Trifluoromethoxy)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) to yield this compound. niscpr.res.in The subsequent esterification is achieved by acylating the oxime with undecenoic acid chloride in the presence of a base like triethylamine. This procedure results in the formation of the target oxime-N-O-undecenoate. niscpr.res.in
One study reported the successful synthesis of this undecenoic acid-based oxime ester for evaluation of its cytotoxic activities against various cancer cell lines. niscpr.res.in The initial synthesis of the this compound intermediate proceeded with a high yield of 87%. niscpr.res.in
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 4-(Trifluoromethoxy)benzaldehyde | Hydroxylamine hydrochloride, Sodium acetate, Aqueous solution | This compound | 87% |
| 2 | This compound, Undecenoic acid chloride | Triethylamine, Dichloromethane | 4-(Trifluoromethoxy)benzaldehyde O-undec-10-enoyl oxime | 80-89% (general range for series) |
Role as a Key Intermediate in Complex Molecule Construction
Oximes and their derivatives are recognized as crucial chemical building blocks for the synthesis of both agrochemicals and pharmaceuticals. researchgate.net The presence of the trifluoromethoxy group further enhances the potential of this compound as an intermediate, as this moiety can improve metabolic stability, lipophilicity, and binding affinity of the final molecule. nih.gov
The trifluoromethoxy group is an increasingly important substituent in modern agrochemicals, including insecticides, herbicides, and fungicides. nih.govbeilstein-journals.org Similarly, the oxime ether structure is a versatile scaffold found in many commercial pesticides. nih.gov Therefore, this compound represents a key intermediate that combines these two valuable moieties.
Its derivatives can be used to construct more complex pesticides. For example, the pyridine (B92270) ring, a common component in agrochemicals, can be incorporated into molecules derived from this oxime. nih.govsemanticscholar.org The combination of the trifluoromethoxy group's strong electron-withdrawing properties with the reactivity of the oxime function allows for its incorporation into a variety of herbicidal and fungicidal scaffolds. semanticscholar.org
In pharmaceutical research, oximes are significant intermediates for synthesizing compounds with a broad spectrum of biological activities. nih.gov The trifluoromethoxy group is often introduced into drug candidates to enhance properties like membrane permeability and metabolic resistance. nih.gov
The utility of this compound as a pharmaceutical precursor is directly demonstrated by the synthesis of its undecenoic acid ester derivative, which was specifically evaluated for its cytotoxic effects against cancer cell lines such as HeLa, SKOV3, and MCF7. niscpr.res.in This highlights its role in the development of potential chemotherapeutic agents. The general class of oxime esters has been investigated for various medicinal applications, including antitumor and antiviral activities, further underscoring the potential of derivatives from this specific oxime. researchgate.net
Application in Heterocyclic Compound Synthesis
Oximes and their derivatives, particularly oxime ethers, are highly versatile synthons for constructing a wide range of heterocyclic compounds. iars.infoiars.info These heterocyclic structures are ubiquitous in natural products and synthetic pharmaceuticals. iars.info this compound serves as a valuable precursor for these syntheses.
Synthesis of Isoxazoles and Isoxazolines
The synthesis of isoxazole (B147169) and isoxazoline (B3343090) rings is a prominent application of this compound, primarily through [3+2] cycloaddition reactions. This process involves the in situ generation of a nitrile oxide from the oxime, which then reacts with a dipolarophile (an alkene for isoxazolines or an alkyne for isoxazoles).
The first step is the oxidation of the this compound to the corresponding nitrile oxide. This is typically achieved using common oxidizing agents. The resulting highly reactive 4-(trifluoromethoxy)phenylnitrile oxide is not isolated but is immediately trapped by a suitable dipolarophile present in the reaction mixture.
The reaction with alkenes leads to the formation of isoxazolines. The regioselectivity of the cycloaddition is a key aspect, and with terminal alkenes, the reaction generally yields 5-substituted isoxazolines with high selectivity. The trifluoromethoxy-substituted aromatic ring, therefore, becomes a substituent at the 3-position of the isoxazoline ring.
Similarly, the reaction with alkynes produces isoxazoles. This method provides a direct route to 3,5-disubstituted isoxazoles where the 3-substituent is the 4-(trifluoromethoxy)phenyl group. The versatility of this approach allows for the introduction of a wide range of substituents at the 5-position by varying the alkyne component. organic-chemistry.orgresearchgate.net
Table 1: Synthesis of Isoxazolines via [3+2] Cycloaddition
| Dipolarophile | Oxidant | Product |
|---|
This table illustrates the general transformation of this compound into isoxazoline derivatives.
Formation of Oxazoline (B21484) and Oxazole (B20620) Derivatives
While the direct conversion of this compound to oxazolines and oxazoles is less common than isoxazole synthesis, its derivatives can be utilized in multi-step synthetic sequences to access these heterocycles. nih.gov Oxazolines are important heterocyclic systems with a range of biological activities and applications in asymmetric synthesis. nih.gov
One potential pathway involves the reduction of the oxime to the corresponding amine, followed by condensation with a carboxylic acid or its derivative and subsequent cyclization. Alternatively, the aldehyde, from which the oxime is derived, can be a starting point for oxazole synthesis through methods like the van Leusen reaction, where it reacts with tosylmethyl isocyanide (TosMIC). nih.gov The Robinson-Gabriel synthesis, involving the cyclization of α-acylamino ketones, is another established method for oxazole formation. pharmaguideline.com
Although not a direct derivatization of the oxime itself, these methods highlight the synthetic utility of the core structure in accessing a broader range of fluorinated heterocycles. The presence of the trifluoromethoxy group in the final oxazole or oxazoline structure can significantly influence its chemical and biological properties.
Access to Fluorinated Nitrogen-Containing Heterocycles (e.g., Imidazooxazines, Indazoles, Thiazoles)
The versatility of this compound extends to the synthesis of various other nitrogen-containing heterocycles that are of interest in medicinal chemistry and materials science.
Indazoles: The synthesis of indazoles can be achieved from ortho-substituted benzaldehyde (B42025) derivatives. For instance, a reaction of an o-fluorobenzaldehyde with hydrazine (B178648) can yield an indazole. researchgate.net While this does not directly use the oxime, the corresponding 4-(trifluoromethoxy)-2-fluorobenzaldehyde could be a precursor. More directly, arylamino oximes can be used to synthesize N-aryl-1H-indazoles. organic-chemistry.org
Thiazoles: Thiazole synthesis often involves the reaction of an α-haloketone with a thioamide (Hantzsch synthesis). researchgate.net However, alternative methods utilizing oximes have been developed. For example, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles. organic-chemistry.org This approach could potentially be applied to this compound to yield 2-amino-4-(4-trifluoromethoxyphenyl)thiazole derivatives.
Imidazooxazines: The synthesis of more complex fused heterocyclic systems like imidazooxazines can be envisioned through multi-step sequences starting from derivatives of this compound. These syntheses often involve the strategic introduction of functional groups that can undergo intramolecular cyclization reactions to form the fused ring system.
Construction of Oxadiazole Functionalized Pyridopyrimidine Derivatives
Recent research has demonstrated the synthesis of novel oxadiazole functionalized pyridopyrimidine derivatives with potential anticancer activity. researchgate.netcitedrive.com A synthetic strategy towards these complex molecules can incorporate the 4-(trifluoromethoxy)phenyl moiety. A general approach involves the construction of a pyridopyrimidine core, which is then functionalized with an oxadiazole ring.
The synthesis could begin with a trifluoromethyl-containing pyridone derivative, which undergoes a series of reactions including cyclization to form the pyridopyrimidine scaffold. researchgate.netcitedrive.com A hydrazide intermediate is then formed, which is subsequently reacted with various aromatic acids to construct the 1,3,4-oxadiazole (B1194373) ring. By using 4-(trifluoromethoxy)benzoic acid in the final step, the desired 4-(trifluoromethoxy)phenyl substituted oxadiazole moiety can be introduced onto the pyridopyrimidine framework. This highlights the utility of trifluoromethoxy-substituted building blocks in the synthesis of complex, biologically relevant molecules.
Table 2: Key Steps in the Synthesis of Oxadiazole Functionalized Pyridopyrimidine Derivatives
| Step | Reactants | Product |
|---|---|---|
| 1 | Pyridopyrimidine hydrazide | Intermediate for cyclization |
This table outlines a plausible synthetic route incorporating the 4-(trifluoromethoxy)phenyl group.
Synthesis of Conjugates via Oxime Ligation
Oxime ligation is a powerful and widely used bioorthogonal conjugation technique that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. nih.gov This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for the modification of biomolecules such as peptides, proteins, and oligonucleotides. nih.govrsc.org
In this context, 4-(Trifluoromethoxy)benzaldehyde, the precursor to the oxime, can be incorporated into a molecule of interest. The resulting aldehyde-functionalized molecule can then be reacted with a biomolecule that has been modified to contain an aminooxy group. The reaction forms a stable conjugate linked by a 4-(trifluoromethoxy)phenyl oxime ether. The presence of the trifluoromethoxy group can provide a useful 19F NMR handle for analytical purposes or modulate the properties of the resulting conjugate. nih.gov This strategy is particularly valuable in fields such as drug delivery, diagnostics, and proteomics. researchgate.net
Pharmacological and Biological Activity Profiling of 4 Trifluoromethoxy Benzaldehyde Oxime Derivatives
Anticancer and Cytotoxic Activities
The oxime functional group and the trifluoromethoxy substituent are both recognized for their contributions to the anticancer potential of various molecular frameworks. nih.govnih.gov Research has shown that derivatives incorporating these features exhibit significant cytotoxic effects against a range of cancer cell lines through diverse mechanisms. nih.govmdpi.com
The antiproliferative activity of trifluoromethoxy-containing compounds has been evaluated across multiple human cancer cell lines. For instance, a series of novel proguanil (B194036) derivatives where the phenyl ring is substituted with a trifluoromethoxy group has been synthesized and tested. nih.gov The study revealed that the anticancer capabilities of derivatives with n-pentyl to n-octyl carbon chains were significantly better than the parent compound, proguanil. nih.gov
Similarly, other studies on related fluorinated compounds, such as trifluoromethyl- and trifluoromethoxy-substituted chalcones and 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, have demonstrated potent antiproliferative effects. nih.govnih.gov For example, trifluoromethoxyphenyl indole-5-carboxamide analogues showed strong anticancer activity in MCF7 (breast), MV411 (leukemia), and K562 (leukemia) cell lines, with IC50 values as low as 1.1 µM. thesciencein.org Another study found that a 1,3,4-oxadiazole (B1194373) derivative was particularly effective against the A-549 lung cancer cell line. mdpi.com
Table 1: Cytotoxic Activity of Selected Trifluoromethoxy-Containing Proguanil Derivatives nih.gov
| Compound | Carbon Chain Length | Cell Line | IC50 (µM) |
|---|---|---|---|
| 5C | n-pentyl | HCT116 (Colon) | 1.8 ± 0.3 |
| H460 (Lung) | 2.5 ± 0.3 | ||
| A549 (Lung) | 2.6 ± 0.4 | ||
| U87 (Glioblastoma) | 2.9 ± 0.1 | ||
| T98G (Glioblastoma) | 3.3 ± 0.2 | ||
| 6C | n-hexyl | HCT116 (Colon) | 1.4 ± 0.2 |
| H460 (Lung) | 1.9 ± 0.2 | ||
| A549 (Lung) | 1.9 ± 0.2 | ||
| U87 (Glioblastoma) | 2.1 ± 0.2 | ||
| T98G (Glioblastoma) | 2.4 ± 0.2 | ||
| 7C | n-heptyl | HCT116 (Colon) | 1.1 ± 0.1 |
| H460 (Lung) | 1.4 ± 0.1 | ||
| A549 (Lung) | 1.4 ± 0.2 | ||
| U87 (Glioblastoma) | 1.6 ± 0.1 | ||
| T98G (Glioblastoma) | 1.8 ± 0.2 | ||
| 8C | n-octyl | HCT116 (Colon) | 0.9 ± 0.1 |
| H460 (Lung) | 1.1 ± 0.1 | ||
| A549 (Lung) | 1.1 ± 0.1 | ||
| U87 (Glioblastoma) | 1.3 ± 0.1 | ||
| T98G (Glioblastoma) | 1.5 ± 0.1 | ||
| Proguanil | - | HCT116 (Colon) | 10.2 ± 1.1 |
| H460 (Lung) | > 20 | ||
| A549 (Lung) | > 20 | ||
| U87 (Glioblastoma) | 15.6 ± 1.5 | ||
| T98G (Glioblastoma) | 17.8 ± 1.8 |
IC50 values represent the mean of triplicate measurements after 72 hours of treatment. nih.gov
The mechanisms underlying the cytotoxic effects of oxime-containing derivatives are multifaceted. One significant pathway is the induction of apoptosis. nih.gov A study on the oxime derivative TFOBO (2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime) in myeloid leukemic cells demonstrated that it suppresses cell growth by significantly increasing reactive oxygen species (ROS) levels, leading to apoptotic cell death. nih.gov This process was characterized by nuclear condensation and DNA fragmentation. nih.gov
Further investigation revealed that TFOBO triggers the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov It was shown to increase the Bax/Bcl2 ratio, decrease the mitochondrial membrane potential, and activate caspase-9 and caspase-3/7. nih.gov The study suggested that TFOBO-induced ROS generation is linked to the activity of NADPH oxidase. nih.gov
In other related compounds, different mechanisms have been identified. For example, some trifluoromethoxy proguanil derivatives activate AMP-activated protein kinase (AMPK), which in turn leads to the inactivation of the mTOR/p70S6K/4EBP1 signaling pathway, a crucial regulator of cell growth and proliferation. nih.gov
Antimicrobial and Antifungal Properties
Fluorinated compounds, including those with trifluoromethoxy groups, are well-regarded for their antimicrobial potential, which is often attributed to increased lipophilicity that facilitates passage through microbial cell membranes. nih.gov
Novel chalcone (B49325) derivatives substituted with trifluoromethoxy groups have shown potent antibacterial and antifungal activities against various pathogenic strains. nih.gov In a comparative study, compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov The activity of these compounds was tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Proteus vulgaris), and fungal strains (Candida albicans, Aspergillus niger). nih.gov
Table 2: Antimicrobial Activity of a Trifluoromethoxy-Substituted Chalcone (B3) nih.gov
| Microorganism | Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 28 | 85 |
| Bacillus subtilis | Gram-positive | 27 | 90 |
| Escherichia coli | Gram-negative | 22 | 105 |
| Proteus vulgaris | Gram-negative | 25 | 95 |
| Candida albicans | Fungus | 20 | 115 |
| Aspergillus niger | Fungus | 18 | 120 |
Compound B3, bearing a trifluoromethoxy group and an indole (B1671886) ring, demonstrated significant antimicrobial activity, in some cases superior to standard drugs like benzyl (B1604629) penicillin and fluconazole. nih.gov
The search for new antimycobacterial agents is critical due to rising drug resistance. jocpr.com Fluorinated benzaldoximes have been synthesized and studied for their activity against Mycobacterium species. jocpr.com Studies on a non-pathogenic strain, Mycobacterium terrae 15755, showed that the antimycobacterial activity of these substances is comparable to some currently used anti-TB agents. jocpr.com
Increasing the number of fluorine atoms in the benzaldoxime (B1666162) structure was found to improve activity compared to the unsubstituted parent compound. jocpr.com While this specific study did not focus on trifluoromethoxybenzaldehyde oxime, the findings for trifluoromethyl-benzaldoximes suggest that fluorine substitution is a promising strategy. For example, 3-(Trifluoromethyl)benzaldoxime was among the oximes tested. jocpr.com Furthermore, screening of benzoheterocyclic oxime carbamates identified a potent hit series against Mycobacterium tuberculosis, with the carbamates acting as prodrugs. nih.gov
Table 3: Antimycobacterial Activity of Selected Fluorinated Benzaldoximes jocpr.com
| Compound | Substituent | MIC (µg/mL) against M. terrae |
|---|---|---|
| 2a | 4-Fluoro | ≥200 |
| 2r | 2-(Trifluoromethyl) | ≥200 |
| 2s | 3-(Trifluoromethyl) | ≥200 |
| 2t | 4-(Trifluoromethyl) | ≥200 |
| 2x | Unsubstituted | ≥200 |
| Isoniazid | Reference Drug | ≥200 |
| Pyrazinamide | Reference Drug | ≥200 |
MIC values indicate the lowest concentration of the compound that inhibits visible growth of the mycobacterium. jocpr.com
Antioxidant and Anti-inflammatory Potentials
Chronic inflammation and oxidative stress are underlying factors in many diseases. Benzaldehyde (B42025) oxime derivatives have been investigated for their ability to modulate these pathways. nih.govmdpi.com
Research into (E)-benzaldehyde O-benzyl oximes has identified them as dual-acting agents capable of inhibiting the enzyme aldose reductase (ALR2) and exhibiting antioxidant properties. mdpi.com ALR2 is implicated in the development of diabetic complications, partly through the generation of reactive oxygen species that trigger oxidative stress. mdpi.com The antioxidant capacity of these derivatives is influenced by the substitution pattern on the benzaldehyde fragment. mdpi.com
Furthermore, some benzaldehyde derivatives isolated from marine fungi have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov Their mechanism involves the induction of heme oxygenase-1 (HO-1), a critical enzyme for regulating inflammatory responses. nih.gov These compounds were found to induce HO-1 expression through the translocation of the nuclear transcription factor-E2–related factor 2 (Nrf2). nih.gov The induction of HO-1 and its by-products helps inhibit the production of pro-inflammatory mediators. nih.gov These findings suggest that the anti-inflammatory effects of these benzaldehyde derivatives are correlated with their ability to induce HO-1 expression. nih.gov
Acaricidal and Insecticidal Applications
Derivatives of 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime have been investigated for their potential as active ingredients in pesticides. The oxime functional group is a known pharmacophore in a variety of biologically active compounds, including those with insecticidal and acaricidal properties. Research into analogous chemical structures has demonstrated the efficacy of oxime-containing molecules in controlling a range of agricultural pests.
For instance, studies on pyrazole (B372694) oxime derivatives have shown that the introduction of a 4-trifluoromethoxy substituent on a phenyl ring can lead to significant acaricidal activity against pests such as Tetranychus cinnabarinus. In one study, a series of pyrazole oxime derivatives were synthesized and tested for their biological activity. Among the synthesized compounds, the derivative featuring a 4-trifluoromethoxy phenyl group exhibited notable acaricidal effects.
The following table summarizes the acaricidal activity of a selected pyrazole oxime derivative containing the 4-trifluoromethoxy phenyl moiety against Tetranychus cinnabarinus.
| Compound ID | Substituent on Phenyl Ring | Concentration (µg/mL) | Acaricidal Activity (%) |
| 8s | 4-trifluoromethoxy | 200 | High |
| 100 | High | ||
| 50 | Moderate | ||
| 25 | Low | ||
| 10 | Low |
The precise mechanism of action for the acaricidal and insecticidal effects of 4-(Trifluoromethoxy)benzaldehyde oxime derivatives is an area of ongoing investigation. However, research on structurally related compounds, particularly those containing an oxime ether linkage, suggests that inhibition of chitin (B13524) synthesis is a plausible mode of action. Chitin is a vital structural component of the exoskeleton in arthropods, and its disruption can lead to developmental abnormalities and mortality.
Benzoylphenylureas are a well-known class of insect growth regulators that act by inhibiting chitin synthesis. While this compound derivatives belong to a different chemical class, the ultimate biological effect of disrupting the formation of the insect cuticle may be similar. The interference with the molting process is a key indicator of chitin synthesis inhibition.
Further research is required to definitively establish the mechanism of action for this compound derivatives. This would involve targeted biochemical assays to measure the activity of chitin synthase in the presence of these compounds, as well as detailed observational studies of treated insects to identify specific developmental defects consistent with the inhibition of chitin formation.
Enzyme Inhibition and Molecular Target Modulation
The biological activities of this compound derivatives extend beyond their agrochemical applications to include the modulation of key enzymes involved in various disease pathways. The unique electronic properties of the trifluoromethoxy group can facilitate strong interactions with the active sites of target proteins, leading to potent and selective inhibition.
Aldose reductase (ALR2) is an enzyme of the polyol pathway that has been implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. The inhibition of ALR2 is therefore a key therapeutic strategy for managing these conditions. A study of novel (E)-benzaldehyde O-benzyl oximes as ALR2 inhibitors has provided insights into the potential of this chemical class. While this study did not specifically include a 4-(trifluoromethoxy) derivative, it established the benzaldehyde oxime scaffold as a viable starting point for the design of potent ALR2 inhibitors. nih.gov The research highlighted that the substitution pattern on the benzaldehyde fragment is crucial for enzyme inhibitory activity. nih.gov
Quantitative structure-activity relationship (QSAR) studies on other classes of ALR2 inhibitors, such as benzimidazole-based thiosemicarbazone derivatives, have revealed a strong correlation between the physicochemical properties of the substituents and the inhibitory activity. crpsonline.com Notably, these studies have shown that hydrophobicity plays a significant role in ALR2 inhibition, with more lipophilic compounds generally exhibiting lower IC₅₀ values. crpsonline.com The trifluoromethoxy group is known to significantly increase lipophilicity, suggesting that its incorporation into the benzaldehyde oxime scaffold could enhance ALR2 inhibitory potency.
The following table presents data from a QSAR study on benzimidazole (B57391) derivatives, illustrating the impact of trifluoromethyl substitutions, which are electronically similar to trifluoromethoxy groups, on ALR2 inhibition.
| Compound ID | Substituents | Experimental IC₅₀ (µM) |
| CPD-33 | Dual trifluoromethyl substitutions | 1.47 |
| CPD-11 | Suboptimal substituent placement (higher polarity) | 34.7 |
Cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3) are crucial regulators of cell cycle progression and various cellular processes. nih.gov Their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders, making them important targets for drug discovery. nih.govnih.gov While there is a lack of direct evidence for the inhibition of CDKs and GSK-3 by this compound derivatives, research on other heterocyclic scaffolds provides a basis for potential activity.
For example, various flavonoid derivatives have been developed as CDK inhibitors. frontiersin.org The development of small molecule inhibitors for both CDKs and GSK-3 is an active area of research, and the unique properties of the trifluoromethoxy group could be leveraged in the design of novel inhibitors based on different core structures. nih.gov Further screening of this compound derivatives against a panel of kinases, including CDKs and GSK-3, is warranted to explore their potential in this therapeutic area.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov A study on new imidazo[1,2-b]pyridazine (B131497) derivatives as FLT3 inhibitors has shown that the presence of a 4-trifluoromethoxyphenyl group is compatible with potent inhibitory activity. nih.gov
In this study, a compound bearing the 4-trifluoromethoxyphenyl substituent retained FLT3 inhibitory activity in the low nanomolar range. nih.gov This finding is significant as it directly links a derivative containing the 4-(trifluoromethoxy)phenyl moiety to the inhibition of a clinically relevant cancer target.
The table below shows the FLT3 inhibitory activity of a representative imidazo[1,2-b]pyridazine derivative.
| Compound ID | R Group at position 3 of imidazo[1,2-b]pyridazine | FLT3 IC₅₀ (nM) |
| 34m | 4-trifluoromethoxyphenyl | Low nanomolar |
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
The systematic investigation of structure-activity relationships (SAR) is fundamental to the process of rational drug design. nih.gov By understanding how modifications to a chemical structure influence its biological activity, medicinal chemists can design more potent and selective compounds. The trifluoromethoxy group is a valuable substituent in this regard, as it can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com
In the context of ALR2 inhibition, SAR studies have indicated that increased lipophilicity often leads to enhanced potency. crpsonline.com The trifluoromethoxy group, with its high Hansch π value, is an effective way to increase the lipophilicity of a molecule, which could lead to improved cell permeability and target engagement. Furthermore, the strong electron-withdrawing nature of the -OCF3 group can influence the electronic environment of the entire molecule, potentially leading to more favorable interactions with the active site of the enzyme. A QSAR study on benzimidazole derivatives targeting ALR2 highlighted that dual trifluoromethyl substitutions resulted in the most potent inhibitor in the series. crpsonline.com
For FLT3 kinase inhibitors, SAR analysis has identified key structural fragments that are important for high activity. nih.gov These include moieties such as 2-aminopyrimidine (B69317) and 1-ethylpiperidine. nih.gov The finding that a 4-trifluoromethoxyphenyl group can be accommodated within the active site of FLT3 while maintaining low nanomolar inhibitory activity provides a valuable starting point for the design of new inhibitors with improved properties. nih.gov The rational design of future this compound derivatives will involve the strategic modification of different parts of the molecule to optimize interactions with the target enzyme or receptor. This may include altering the substitution pattern on the phenyl ring, modifying the oxime functional group, or introducing additional ring systems to explore different regions of the binding pocket.
Impact of Fluorine Substituents on Biological Activity and Pharmacokinetics
The incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, can significantly alter the physicochemical and pharmacological properties of organic molecules. nih.gov The trifluoromethyl group, for instance, is known to increase the lipophilicity of a compound. ontosight.ai This enhanced lipophilicity can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles. ontosight.ai
In a broader context, the introduction of fluorine atoms can modify various properties of a drug candidate, including its metabolic stability and binding affinity to target proteins. For example, the replacement of trifluoromethyl groups with pentafluorosulfanyl (-SF5) substituents in analogs of the antimalarial drug mefloquine (B1676156) was explored to fine-tune the electronic properties of the heteroaromatic core. nih.gov The -SF5 group is more electronegative than the -CF3 group, which can lead to altered interactions with biological targets. nih.gov
While direct studies on this compound are limited, research on related compounds provides valuable insights. For instance, trifluoromethoxyphenyl indole-5-carboxamide analogs have been investigated as potent inhibitors of BCR-ABL1 kinase, a key target in certain types of cancer. thesciencein.org The favorable ADME (absorption, distribution, metabolism, and excretion) profile, good solubility, and minimal clearance observed in these analogs underscore the potential of the trifluoromethoxyphenyl group in designing effective therapeutic agents. thesciencein.orgresearchgate.net
Table 1: Comparison of Fluorine-Containing Substituents
| Substituent | Chemical Formula | Key Properties | Potential Impact on Biological Activity |
| Trifluoromethoxy | -OCF3 | High electronegativity, increased lipophilicity | Can enhance metabolic stability and cell permeability |
| Trifluoromethyl | -CF3 | High electronegativity, increased lipophilicity | Can improve binding affinity and pharmacokinetic profile ontosight.ai |
| Pentafluorosulfanyl | -SF5 | Higher electronegativity than -CF3, larger volume | Can modulate electronic properties and steric interactions nih.gov |
Influence of Oxime Moiety and Derivatization on Activity
The oxime functional group (-C=N-OH) is a versatile component in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov Several compounds derived from the oxime structure have been identified as potential anticancer agents. nih.gov For example, the oxime derivative TFOBO (2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime) has been shown to suppress the growth of leukemic cells by increasing reactive oxygen species (ROS) levels and inducing cell death. nih.gov This study highlights the critical role of the oxime moiety in the observed anticancer effects. nih.gov
Furthermore, derivatization of the oxime group can lead to compounds with tailored biological activities. A series of (E)-benzaldehyde O-benzyl oximes were synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com The study revealed that the substitution pattern on the benzaldehyde fragment was crucial for both enzyme inhibitory activity and antioxidant capacity. mdpi.com This demonstrates that modifications to the core benzaldehyde oxime structure can be a fruitful strategy for developing dual-acting therapeutic agents. mdpi.com
The versatility of the oxime functional group allows for the creation of diverse libraries of compounds with the potential for various therapeutic applications, including roles as inhibitors or modulators of different biological pathways. ontosight.ai
Computational Approaches in SAR Elucidation
Computational methods play an increasingly important role in understanding the structure-activity relationships (SAR) of drug candidates. These in silico approaches can provide valuable insights into the molecular interactions between a compound and its biological target, thereby guiding the design of more potent and selective molecules.
For instance, molecular docking studies have been employed to investigate the binding of phytocompounds to ERK2 kinase, a target in lung cancer. researchgate.net Such studies can predict the binding affinity and orientation of a ligand within the active site of a protein, helping to rationalize its biological activity.
Advanced Spectroscopic and Crystallographic Methodologies in Oxime Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide definitive evidence for its covalent framework.
The ¹H NMR spectrum is anticipated to exhibit characteristic signals for the oxime proton (-NOH), the aldehydic proton (-CH=N), and the aromatic protons. The hydroxyl proton of the oxime group is typically observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton attached to the imine carbon (CH=N) is expected to appear as a singlet in the downfield region of the spectrum. The aromatic protons on the benzene ring, due to the 1,4-disubstitution pattern, would likely present as a pair of doublets, characteristic of an AA'BB' spin system.
In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule are expected. The carbon atom of the C=N oxime group would resonate at a characteristic downfield shift. The trifluoromethoxy-substituted aromatic carbon and the other aromatic carbons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoromethoxy group. The carbon of the trifluoromethyl group itself would also be observable, though its signal might be split due to coupling with the fluorine atoms.
Given the presence of a trifluoromethoxy group, ¹⁹F NMR spectroscopy is a crucial tool for characterization. A single resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides a unique signature for this functional group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Trifluoromethoxy)benzaldehyde oxime
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -NO-H | 8.0 - 11.0 (broad singlet) | - |
| C-H =N | 8.0 - 8.5 (singlet) | 145 - 155 |
| Aromatic C-H | 7.2 - 7.8 (multiplet) | 115 - 140 |
| C -OCF₃ | - | 140 - 150 |
| C -CH=N | - | 130 - 140 |
| OC F₃ | - | 118 - 122 (quartet, ¹JCF ≈ 260 Hz) |
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
A broad absorption band in the region of 3100-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. docbrown.info The C=N stretching vibration of the imine is typically observed in the range of 1620-1680 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The strong absorption bands associated with the C-F stretching of the trifluoromethoxy group are expected in the region of 1000-1300 cm⁻¹, often appearing as multiple intense peaks. The C-O stretching of the aryl ether linkage would also be present in this region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (oxime) | Stretching | 3100 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N (oxime) | Stretching | 1620 - 1680 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O-C (ether) | Stretching | 1200 - 1300 |
| C-F (trifluoromethoxy) | Stretching | 1000 - 1200 (strong, multiple bands) |
| N-O (oxime) | Stretching | 900 - 970 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆F₃NO₂), the exact mass is 205.03500 u. researchgate.net
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for benzaldehyde (B42025) oximes involve cleavage of the N-O bond, loss of small neutral molecules such as H₂O, CO, or HCN, and fragmentation of the substituent groups.
A probable fragmentation pattern for this compound would involve the initial loss of a hydroxyl radical (•OH) to form an ion at m/z 188. Subsequent loss of CO could lead to a fragment ion at m/z 160. Another significant fragmentation pathway could be the cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a •CF₃ radical and the formation of a phenoxy-type cation. The aromatic ring itself can also undergo fragmentation.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 205 | [C₈H₆F₃NO₂]⁺ (Molecular Ion) | - |
| 188 | [C₈H₅F₃NO]⁺ | •OH |
| 176 | [C₈H₅F₃N]⁺ | H₂O |
| 160 | [C₇H₅F₃N]⁺ | CO from m/z 188 |
| 145 | [C₇H₅F₂O]⁺ | •CF₃ |
| 136 | [C₇H₅O₂]⁺ | •CF₃, NO |
| 116 | [C₆H₅F₂]⁺ | •CHO, •CF₃ |
| 77 | [C₆H₅]⁺ | •CF₃, •O, •CNOH |
X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While a specific crystal structure for this compound is not available in the reviewed literature, insights into its likely solid-state conformation and intermolecular interactions can be gleaned from studies on structurally similar compounds.
The oxime group can exist as either E or Z isomers. X-ray crystallography would unambiguously determine the specific isomer present in the crystal and provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the planarity or non-planarity of the molecule. This information is crucial for understanding the molecule's conformational preferences and how it interacts with its environment.
Computational Chemistry and Molecular Modeling for 4 Trifluoromethoxy Benzaldehyde Oxime
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime. Such studies involve calculating the molecule's geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. nih.gov
The para-substituted trifluoromethoxy (-OCF3) group significantly influences the electronic landscape of the benzaldehyde (B42025) oxime scaffold. The -OCF3 group is known to be highly lipophilic and acts as a potent electron-withdrawing group through its inductive effect (σ-withdrawing), while also being capable of donating electron density through resonance (π-donating) via the oxygen lone pairs. nih.govreddit.com This dual electronic nature modulates the charge distribution across the aromatic ring and the oxime moiety.
Key parameters derived from quantum mechanical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govsigmaaldrich.com A smaller energy gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov For 4-(trifluoromethoxy)benzaldehyde oxime, the electronegative fluorine and oxygen atoms are expected to create regions of negative potential, while the hydrogen atom of the oxime's hydroxyl group would be a site of positive potential.
Table 1: Illustrative Quantum Mechanical Descriptors for Aromatic Oximes This table presents typical data obtained from DFT calculations on substituted benzaldehyde oximes and is for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.
| Descriptor | Typical Value | Implication for Reactivity |
| HOMO Energy | -6.5 to -7.5 eV | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical stability and reactivity; a larger gap implies higher stability. nih.gov |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational preferences and the dynamic nature of its interactions with a biological target, such as an enzyme or receptor. chemrxiv.org
When studying ligand-target interactions, MD simulations provide insights beyond the static picture offered by docking. By simulating the complex over nanoseconds, one can assess the stability of the binding pose and characterize the persistence of key interactions, like hydrogen bonds or hydrophobic contacts. tandfonline.com Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the ligand or protein are most flexible. nih.gov
Table 2: Typical Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table illustrates the type of data generated from an MD simulation to assess the stability of a ligand within a protein's binding site.
| Parameter | Description | Significance |
| RMSD (Ligand) | Measures the average deviation of the ligand's atoms over time from a reference structure. | A stable, low RMSD value suggests the ligand maintains a consistent binding pose. nih.gov |
| RMSF (Protein Residues) | Measures the fluctuation of individual amino acid residues around their average positions. | High RMSF values indicate flexible regions of the protein that may be involved in ligand entry or conformational changes. |
| Radius of Gyration (Rg) | Measures the compactness of the ligand or protein over time. | Significant changes in Rg can indicate conformational changes or unfolding. nih.gov |
| Hydrogen Bond Count | Tracks the number of hydrogen bonds between the ligand and target over the simulation trajectory. | A consistently high number of key hydrogen bonds indicates a stable and specific interaction. |
Docking Studies for Predictive Binding Affinity and Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). dergipark.org.tr For this compound, docking studies can be used to generate hypotheses about its potential biological targets and the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the fit using a scoring function, which estimates the binding free energy. columbia.edu The results provide a binding score (e.g., in kcal/mol) and a predicted binding pose. Studies on various benzaldehyde derivatives have successfully used docking to understand their inhibitory mechanisms against enzymes like aldose reductase and phenoloxidase. dergipark.org.trnih.gov
The structural features of this compound suggest it can participate in several types of interactions:
Hydrogen Bonding: The hydroxyl group of the oxime moiety can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors.
Hydrophobic and π-π Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen/Dipole Interactions: The highly electronegative trifluoromethoxy group can participate in favorable dipole-dipole or halogen-bond-like interactions within the binding pocket. mdpi.com
Table 3: Hypothetical Docking Results for this compound with a Protein Target This table provides an example of typical docking output, illustrating how binding affinity is scored and key interactions are identified. The target and results are illustrative.
| Parameter | Value/Description |
| Target Protein | Aldose Reductase (Illustrative) |
| Binding Energy (kcal/mol) | -7.5 |
| Predicted Interactions | Hydrogen Bonds: - Oxime -OH with Tyr48- Oxime N with Trp111Hydrophobic Interactions: - Phenyl ring with Trp20, Phe122- -OCF3 group with Leu300 |
| Interacting Residues | Tyr48, Trp20, Trp111, Phe122, Leu300 |
Development of Predictive Models for Biological Activity (QSAR/SAR)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are aimed at developing predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model for this compound would require a dataset of structurally similar analogues with experimentally measured biological activities against a specific target.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies. The electron-withdrawing nature of the -OCF3 group would be a key electronic feature.
Steric Descriptors: Molecular weight, molar volume, surface area.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity. The -OCF3 group is known to significantly increase the lipophilicity of a molecule. nih.gov
Topological Descriptors: Indices that describe molecular branching and connectivity.
Once calculated, these descriptors are used as independent variables in a statistical method, such as multiple linear regression (MLR), to build a mathematical equation that predicts the biological activity (the dependent variable). nih.gov Successful QSAR models for other oxime derivatives have been developed to predict their activity as insecticides or acetylcholinesterase reactivators. nih.govresearchgate.net Such models can guide the design of new, more potent analogues by predicting which structural modifications are likely to improve activity. nih.gov
Table 4: Key Molecular Descriptors for a QSAR Model of this compound Analogues This table lists important descriptors that would likely be considered in building a QSAR model for this class of compounds.
| Descriptor Class | Example Descriptor | Property Represented | Potential Influence on Activity |
| Hydrophobic | ClogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Dipole Moment | Molecular Polarity | Influences long-range electrostatic interactions with the target. nih.gov |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing effect of substituents. | Modulates the electronic nature of the pharmacophore. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Relates to how well the molecule fits into the binding site. nih.gov |
| Topological | Wiener Index | Molecular branching and compactness. | Describes the overall shape and size of the molecule. |
Future Perspectives and Emerging Research Directions
Development of Asymmetric Synthesis for Optically Active Derivatives
While 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime itself is achiral, its derivatization, particularly at the oxime oxygen, can lead to the formation of chiral centers. The development of asymmetric synthesis methods to produce optically active (enantiomerically pure) derivatives is a burgeoning area of research. Access to single enantiomers is crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.
Current research in organic synthesis is exploring catalytic enantioselective methods for producing optically active oxime ethers. semanticscholar.org These methods often employ chiral catalysts, such as those based on transition metals like iridium, to control the stereochemical outcome of reactions. semanticscholar.orgacs.org The application of such methodologies to derivatives of 4-(Trifluoromethoxy)benzaldehyde oxime could yield novel compounds with precisely defined three-dimensional structures, paving the way for more selective and potent biological activity. The ability to selectively synthesize either the (R) or (S) enantiomer of a derivative would allow for a detailed investigation into the structure-activity relationships governed by stereochemistry.
Exploration of Novel Biological Targets and Therapeutic Applications
Oxime-containing compounds are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comsemanticscholar.org The trifluoromethoxy group can enhance a molecule's lipophilicity and ability to cross biological membranes, making derivatives of this compound attractive candidates for drug discovery campaigns. mdpi.comresearchgate.net
Future research will likely focus on screening libraries of these derivatives against a diverse array of biological targets. Kinases, a family of enzymes often implicated in cancer and inflammatory diseases, represent a promising target class. nih.gov The introduction of an oxime group has been shown to increase the kinase inhibitory activity of some natural compounds. nih.gov Furthermore, the anti-inflammatory potential of oximes is significant, with some derivatives showing activity comparable to standard drugs like indomethacin and dexamethasone. nih.gov The unique electronic properties of the trifluoromethoxy substituent could be exploited to design derivatives that target novel or challenging biological pathways. mdpi.com
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Protein Kinases (e.g., CDKs, GSK-3, Aurora kinases) | Oxime moieties are present in various kinase inhibitors, and the trifluoromethoxy group can enhance cell permeability and binding affinity. nih.govmdpi.com |
| Inflammatory Diseases | Pro-inflammatory pathways (e.g., TNF-α production) | Oximes have demonstrated potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators. nih.govmdpi.com |
| Neurodegenerative Disorders | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Oximes are classic reactivators of cholinesterases inhibited by organophosphates and are being explored for diseases like Alzheimer's. nih.govresearchgate.net |
| Infectious Diseases | Bacterial enzymes (e.g., Urease) | The oxime functional group is a key feature in several FDA-approved antibiotics and has shown inhibitory activity against bacterial enzymes. nih.govnih.govnih.gov |
Integration with Flow Chemistry and High-Throughput Synthesis
Modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable production methods. Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. nih.gov This technology allows for precise control over reaction parameters like temperature and pressure, can safely handle hazardous intermediates, and facilitates rapid optimization and scale-up. nih.govdurham.ac.uktubitak.gov.trtubitak.gov.trresearchgate.net The synthesis of oximes, including precursors like benzaldehydes, has been successfully adapted to flow chemistry systems, demonstrating reduced reaction times and improved safety profiles. durham.ac.uktubitak.gov.tracs.orgresearchgate.net
Combined with high-throughput screening (HTS) techniques, flow chemistry can accelerate the drug discovery process. jove.com Libraries of this compound derivatives can be rapidly synthesized and screened for biological activity. nih.govacs.orgscispace.comjst.go.jp This approach, sometimes called "click chemistry," allows for the efficient generation of diverse molecular structures by linking various building blocks to the core oxime scaffold, enabling the rapid identification of lead compounds for further development. nih.gov
Bio-conjugation and Prodrug Strategies for Enhanced Delivery and Efficacy
Bio-conjugation is the process of linking molecules to larger biological entities like proteins or peptides. The oxime ligation, a reaction between an oxime (or a related aminooxy group) and an aldehyde or ketone, is a powerful and widely used bio-conjugation technique. nih.govnih.govresearchgate.netresearchgate.net This reaction is highly selective and can be performed under mild, physiological conditions, making it ideal for modifying sensitive biomolecules. nih.gov Derivatives of this compound could be designed to participate in such ligations, enabling their attachment to antibodies or other targeting moieties for site-specific drug delivery.
Prodrug strategies represent another key area of future research. A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. nih.gov This approach can be used to improve a drug's solubility, stability, or pharmacokinetic profile. mdpi.comresearchgate.net The oxime group can be masked with a carbamate or other functional group to create a prodrug that improves cell wall permeation. researchgate.net Once inside the target cell or tissue, the masking group is cleaved, releasing the active oxime-containing therapeutic. This strategy could enhance the therapeutic index of derivatives of this compound by increasing their concentration at the site of action while minimizing systemic exposure. mdpi.comnih.gov
Advanced Computational Design of Next-Generation Oxime-Based Molecules
In silico methods, including molecular docking and computational modeling, are indispensable tools in modern drug design. researchgate.netnih.govresearchgate.netmdpi.comnih.govresearcher.life These techniques allow researchers to predict how a molecule will bind to a specific biological target, such as the active site of an enzyme. By simulating these interactions, scientists can prioritize which derivatives to synthesize, saving time and resources.
For this compound, molecular docking studies can be used to design derivatives with optimized binding affinities for specific targets. nih.govd-nb.info For example, in silico analysis can predict how modifications to the phenyl ring or the oxime group will affect interactions with key amino acid residues in a target protein. researchgate.netnih.gov This computational approach can guide the synthesis of next-generation molecules with improved potency and selectivity. Furthermore, predictive models for ADME (absorption, distribution, metabolism, and excretion) properties can be used to design compounds with better drug-like characteristics from the outset. researchgate.net
Table 2: Computational Approaches in Oxime-Based Drug Design
| Computational Technique | Application | Objective |
| Molecular Docking | Predict ligand-protein binding modes and affinities. | Identify derivatives of this compound with high predicted potency for a specific biological target. mdpi.comnih.gov |
| Quantum Chemical Calculations | Determine electronic properties and reactivity. | Understand the electronic influence of the trifluoromethoxy group on molecular interactions and reaction mechanisms. researchgate.net |
| ADME Prediction | In silico estimation of pharmacokinetic properties (e.g., solubility, permeability). | Design molecules with improved drug-likeness and a higher probability of success in clinical development. researchgate.net |
| Virtual Screening | High-throughput docking of large compound libraries. | Rapidly screen virtual libraries of oxime derivatives to identify potential hits for further investigation. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Trifluoromethoxy)benzaldehyde oxime, and what critical reaction parameters ensure high yield?
- Methodological Answer : The oxime is typically synthesized by reacting 4-(Trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in ethanol under reflux. A 1.5–2.0 molar excess of hydroxylamine hydrochloride ensures complete conversion . Sodium acetate or pyridine is added to maintain a weakly basic pH (~6–7), enhancing nucleophilic attack by hydroxylamine. Post-reaction, the product is extracted using ethyl acetate or dichloromethane and purified via recrystallization or column chromatography. Reaction temperature (60–80°C) and solvent polarity significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the aldehyde-derived oxime proton (δ 8.1–8.5 ppm) and trifluoromethoxy group (δ ~120 ppm in 13C). The oxime hydroxyl proton may appear as a broad singlet (δ 8.5–9.0 ppm) but often exchanges with D2O .
- 19F NMR : Confirms the trifluoromethoxy group (δ −55 to −58 ppm) .
- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 221 (C8H6F3NO2) and fragmentation patterns validate the structure .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS Hazard Codes: Eye Irrit. 2, Skin Irrit. 2) .
- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Avoid inhalation by working in a fume hood .
- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., N2) to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity in condensation reactions compared to non-fluorinated analogs?
- Methodological Answer : The trifluoromethoxy group is strongly electron-withdrawing (-I effect), increasing the electrophilicity of the aldehyde carbon. This accelerates nucleophilic additions (e.g., forming Schiff bases) but may reduce regioselectivity in cyclization reactions due to steric hindrance . For example, in Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3)4) are required to offset reduced electron density at the aromatic ring . Comparative kinetic studies with 4-methoxybenzaldehyde oxime show a 20–30% faster reaction rate for the trifluoromethoxy derivative .
Q. What strategies resolve contradictions in reported biological activities of derivatives synthesized from this oxime?
- Methodological Answer : Discrepancies in biological data (e.g., cytotoxicity) often arise from assay conditions (e.g., cell line variability, oxime stability in media). To address this:
- Standardize assays using identical cell lines (e.g., HeLa or MCF-7) and incubation times.
- Validate oxime stability via HPLC monitoring in physiological buffers .
- Compare IC50 values with positive controls (e.g., cisplatin) to normalize potency claims .
Q. How can reaction conditions be optimized to synthesize oxadiazoles from this compound with >90% yield?
- Methodological Answer :
- Coupling Agents : Use carbodiimides (e.g., EDC·HCl) or thionyl chloride to activate carboxylic acids for cyclocondensation .
- Solvent : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .
- Temperature : Maintain 80–100°C for 6–12 hours to drive dehydration.
- Workup : Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate oxadiazoles. Yields improve with molecular sieves to absorb H2O .
Q. What computational methods predict the regioselectivity of this oxime in heterocyclic ring-forming reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states. The trifluoromethoxy group’s electrostatic potential surface (EPS) map highlights electron-deficient regions, guiding nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) to predict steric accessibility of reactive centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
